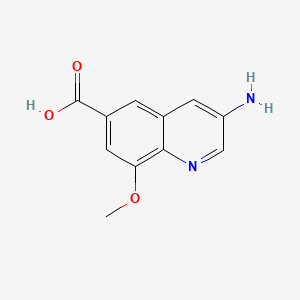
3-Amino-8-methoxy-6-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-8-methoxy-6-quinolinecarboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methoxy-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Amino-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Amino-8-methoxy-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Amino-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Known for its antibacterial properties.
2-Methyl-6-methoxy-4-quinolinecarboxylic acid: Used in fluorescence detection of aliphatic amines.
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A fluorescence enhancement-type derivatizing reagent for amino compounds.
Uniqueness
3-Amino-8-methoxy-6-quinolinecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and methoxy groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, its potential therapeutic applications in antimicrobial and anticancer research highlight its significance in medicinal chemistry .
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
3-amino-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,12H2,1H3,(H,14,15) |
InChI 键 |
SGBYNNOSNYZZDE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















